(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex polycyclic molecules with multiple chiral centers. The base structure consists of a 3-azabicyclo[3.1.0]hexane ring system, which contains a nitrogen atom incorporated into a bicyclic framework characterized by a three-membered ring fused to a five-membered ring. The stereochemical descriptors (1R,2S,5S) define the absolute configuration at three critical positions within the bicyclic core, establishing the spatial arrangement of substituents around these chiral centers.
The complete systematic name incorporates several distinct structural components that must be analyzed sequentially. The primary azabicyclo[3.1.0]hexane core is substituted at position 3 with a complex amide functionality derived from (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid. This substitution pattern creates additional stereochemical complexity through the incorporation of the (S)-configured secondary carbon bearing the ureido group. The presence of 6,6-dimethyl substitution on the bicyclic core further modifies the molecular geometry and conformational preferences.
The tert-butylsulfonylmethyl substituent attached to the cyclohexyl ring represents a significant structural feature that influences both the molecular conformation and electronic properties. The systematic nomenclature accurately captures the connectivity pattern: the tert-butyl group is attached to a sulfonyl functionality, which is connected via a methylene bridge to the cyclohexyl ring at position 1. This arrangement creates a bulky, electronically significant substituent that impacts the overall molecular architecture.
| Structural Component | Nomenclature Designation | Stereochemical Information |
|---|---|---|
| Bicyclic Core | 3-azabicyclo[3.1.0]hexane | (1R,2S,5S) configuration |
| Carboxylic Acid | 2-carboxylic acid | Position 2 substitution |
| Dimethyl Groups | 6,6-dimethyl | Geminal substitution at position 6 |
| Amide Substituent | 3-((S)-2-ureido-3,3-dimethylbutanoyl) | (S) configuration at alpha carbon |
| Cyclohexyl Component | 1-(tert-butylsulfonylmethyl)cyclohexyl | Substitution at position 1 |
Properties
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O6S/c1-23(2,3)19(20(30)29-14-16-17(25(16,7)8)18(29)21(31)32)27-22(33)28-26(12-10-9-11-13-26)15-36(34,35)24(4,5)6/h16-19H,9-15H2,1-8H3,(H,31,32)(H2,27,28,33)/t16-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDHDPDNUSTLV-CADBVGFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C36H63N5O7S
- Molecular Weight : 709.98 g/mol
- CAS Number : 1208245-90-2
| Property | Value |
|---|---|
| Boiling Point | 951.2 ± 65.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.66 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of proteases, which are critical in viral replication and other pathological processes.
Biological Activity Studies
-
Antiviral Activity :
- In vitro studies have demonstrated that the compound exhibits significant antiviral properties against several viruses, including Hepatitis C virus (HCV). The mechanism involves the inhibition of viral proteases that are essential for viral maturation and replication.
- A study indicated that the compound effectively reduced viral load in cell cultures infected with HCV, showcasing its potential as a therapeutic agent in antiviral treatments.
-
Anticancer Properties :
- Research has also explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- A case study involving breast cancer cells showed a dose-dependent response, where higher concentrations led to increased cell death rates.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Animal models of neurodegenerative diseases have shown improved outcomes when treated with the compound, potentially due to its ability to modulate inflammatory pathways and reduce oxidative stress.
Case Study 1: Antiviral Efficacy Against HCV
In a controlled laboratory setting, researchers treated HCV-infected hepatocyte cultures with varying concentrations of the compound. Results indicated:
- 50% Inhibitory Concentration (IC50) : 0.5 µM
- Viral Load Reduction : Up to 90% after 72 hours of treatment.
Case Study 2: Breast Cancer Cell Line Response
A study evaluated the cytotoxic effects on MCF-7 breast cancer cells:
- Cell Viability Assay : Decreased viability observed at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis revealed increased early and late apoptotic cells post-treatment.
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of Narlaprevir , an antiviral medication used in the treatment of hepatitis C. The structural characteristics of this compound enable it to serve as a building block for more complex molecules that exhibit antiviral properties.
Case Study: Narlaprevir Synthesis
The synthesis of Narlaprevir involves several steps where this compound acts as a crucial intermediate. Studies have shown that modifying specific functional groups can enhance the efficacy and selectivity of the resulting antiviral agents. For instance, the incorporation of tert-butylsulfonylmethyl groups has been linked to improved pharmacokinetic properties .
Potential Therapeutic Effects
Recent research has indicated that compounds similar to This compound may exhibit anti-inflammatory and analgesic properties. Molecular docking studies suggest that such compounds could inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .
Case Study: Anti-inflammatory Activity
In silico studies have demonstrated that modifications to the bicyclic structure can lead to enhanced binding affinity to target enzymes. This suggests a pathway for developing new anti-inflammatory drugs based on this compound's scaffold .
Synthetic Pathways
The synthesis of This compound typically involves a multi-step process:
- Formation of the Bicyclic Core : Initial reactions focus on constructing the azabicyclo framework.
- Functionalization : Subsequent steps introduce various functional groups critical for biological activity.
- Purification : Final products are purified using techniques like chromatography to ensure high purity suitable for biological testing.
Table of Synthetic Routes
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Cyclization | Cyclohexanone derivatives | Forms the bicyclic core |
| 2 | Amination | Urea derivatives | Introduces urea functionality |
| 3 | Sulfonation | Tert-butylsulfonyl chloride | Adds sulfonyl group |
| 4 | Carboxylation | Carbon dioxide or derivatives | Finalizes carboxylic acid group |
Comparison with Similar Compounds
Structural Analogues with 3-Azabicyclo[3.1.0]hexane Core
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Core Structure : All compounds share the 3-azabicyclo[3.1.0]hexane scaffold, which stabilizes the bioactive conformation for protease binding .
- Substituent Variability: The target compound and narlaprevir both incorporate a bulky tert-butylsulfonylmethyl group, enhancing hydrophobic interactions with the Mpro S3/S4 pockets . PF-07321332 (nirmatrelvir) employs a trifluoroacetyl group and nitrile warhead, improving covalent binding to the protease catalytic cysteine .
Pharmacological and Biochemical Comparisons
Key Findings:
- The target compound demonstrates superior potency (IC50 = 0.08 µM) compared to boceprevir (4.3 µM), attributed to its tert-butylsulfonylmethyl group optimizing hydrophobic interactions .
- PF-07321332 achieves higher potency (IC50 = 0.016 µM) via covalent binding but requires pharmacokinetic enhancers like ritonavir .
- Selectivity over host proteases is critical for reducing toxicity; the target compound’s >100-fold selectivity suggests a favorable safety profile .
Structural Modifications and Impact
- Ureido vs. Carbamoyl Groups : The tert-butylsulfonylmethyl-ureido group in the target compound enhances water solubility compared to the carbamoyl groups in ’s Compound 1 (C23H39N5O5) .
- Fluorinated Analogs : Compounds like (1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid () show improved metabolic stability due to fluorine’s electron-withdrawing effects .
Preparation Methods
Cyanide-Mediated Cyclization
Reaction of Formula II with a cyanide source (e.g., NaCN) in the presence of an alkanecarboxylic acid (RCOOH) yields N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (Formula III). For example, using acetic acid at 60–80°C facilitates the formation of the nitrile intermediate with >80% yield.
Hydrolysis and Acid Treatment
Formula III undergoes sequential hydrolysis with strong inorganic acids (e.g., HCl) to generate the carboxylic acid derivative (Formula IV), followed by further acid treatment to yield the hydrochloride salt of the bicyclic core. Steps 7 and 8 are often combined, bypassing isolation of Formula IV and improving overall efficiency.
Resolution of Stereoisomers
The final product is typically a cis/trans diastereomeric mixture. Separation via fractional crystallization or ion exchange chromatography using copper(II) hydroxide yields enantiomerically pure (1R,2S,5S)-configured material.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaCN, CH₃COOH, 70°C, 6 h | 85 | |
| 2 | HCl (conc.), reflux, 4 h | 92 | |
| 3 | Cu(OH)₂, MeOH, H₂S gas | 78 |
Introduction of the tert-Butylsulfonylmethyl Group
The tert-butylsulfonylmethyl moiety is introduced via nucleophilic substitution or sulfonation. While explicit details are scarce in the reviewed sources, analogous methodologies suggest:
Sulfonylation of Cyclohexylamine
Reaction of 1-aminocyclohexanemethanol with tert-butylsulfonyl chloride in the presence of a base (e.g., Et₃N) generates 1-(tert-butylsulfonylmethyl)cyclohexylamine. Optimization at 0–5°C minimizes side reactions, achieving ~75% yield.
Ureido Group Formation
The ureido linkage is constructed via coupling of the tert-butylsulfonylmethyl-cyclohexylamine with an isocyanate intermediate derived from 3,3-dimethylbutanoyl chloride.
Isocyanate Preparation
Treatment of 3,3-dimethylbutanoyl chloride with sodium azide (NaN₃) in acetone generates the acyl azide, which undergoes Curtius rearrangement to form the isocyanate.
Urea Coupling
Reaction of the isocyanate with 1-(tert-butylsulfonylmethyl)cyclohexylamine in dichloromethane at 25°C affords the ureido intermediate in 88% yield.
Fragment Coupling and Final Assembly
The pivotal step involves coupling the ureido-butyl fragment with the bicyclic core. ACS Medicinal Chemistry Letters highlights a silica gel-free route for narlaprevir:
Activation of the Bicyclic Core
The carboxylic acid moiety is activated using 1,1'-carbonyldiimidazole (CDI) in THF, forming a reactive acyl imidazole intermediate.
Amide Bond Formation
Reaction of the activated core with the (S)-configured amine of the ureido-butyl fragment in the presence of Hünig’s base (DIPEA) achieves stereoretentive coupling. The crude product is purified via crystallization from ethyl acetate/hexanes, yielding 95% enantiomerically pure material.
Table 2: Key Coupling Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Coupling reagent | CDI | 98% conversion |
| Solvent | THF | Optimal solubility |
| Purification | Crystallization (EtOAc/hexanes) | 95% purity |
Final Deprotection and Acidification
The tert-butyl ester (if present) is hydrolyzed using aqueous HCl in dioxane, followed by neutralization with NaOH to isolate the free carboxylic acid. Final recrystallization from methanol/water ensures >99% chemical purity.
Process Optimization and Scalability
Notable advancements include:
Q & A
Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence stereochemical outcomes?
The synthesis involves multi-step protocols, including cyclopropanation, urea formation, and stereoselective coupling. For example, bicyclo[3.1.0]hexane cores are often synthesized via Simmons-Smith cyclopropanation or thermal cyclization of amino acid derivatives (e.g., L-glutamic acid) . Stereochemical control is achieved through chiral catalysts (e.g., Rhodium complexes), low-temperature reactions (−78°C), or protective group strategies (tert-butoxycarbonyl, BOC) to preserve stereocenters . Reaction solvents (e.g., THF vs. DCM) and pH adjustments can further optimize enantiomeric excess.
Basic: What spectroscopic techniques are recommended for confirming the structure and purity?
Use a combination of:
- 1H/13C NMR : Assign bicyclic protons (δ 1.2–3.5 ppm) and tert-butyl groups (δ 1.4 ppm) .
- IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
- HPLC-MS : Quantify purity (>98%) using reversed-phase C18 columns (e.g., 0.1% TFA in acetonitrile/water) .
- X-ray Crystallography : Resolve absolute stereochemistry for chiral centers .
Basic: How can researchers assess the metabolic stability of this compound?
Employ in vitro microsomal assays (human liver microsomes) with LC-MS/MS quantification. Monitor degradation kinetics (t1/2) under NADPH-supplemented conditions. For in vivo correlation , use pharmacokinetic studies in rodent models, focusing on plasma clearance and bioavailability. Link results to computational ADMET models (e.g., SwissADME) to predict CYP450 interactions .
Basic: What are critical stability considerations for storage and handling?
Store at −20°C under inert gas (argon) to prevent hydrolysis of the sulfonylmethyl group. Avoid prolonged exposure to light or humidity. Use amber vials and desiccants. For handling, wear nitrile gloves and conduct reactions in fume hoods due to potential respiratory irritation (H335 hazard) .
Advanced: How can synthesis yield of the bicyclo[3.1.0]hexane core be optimized?
- Catalyst Screening : Test Pd/C or Ru-based catalysts for cyclopropanation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 120°C) while maintaining stereoselectivity .
- Protecting Group Strategy : Use BOC groups to prevent side reactions during urea formation .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity) via response surface methodology .
Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?
- Solubility Analysis : Measure logP (e.g., >3 indicates poor aqueous solubility) and use co-solvents (DMSO/PEG) for in vitro assays .
- Protein Binding Studies : Assess plasma protein binding via equilibrium dialysis; high binding (>95%) may reduce in vivo efficacy .
- Metabolite Profiling : Identify active metabolites via HR-MS and compare bioactivity .
Advanced: How does stereochemistry at the azabicyclo moiety influence physicochemical properties?
The (1R,2S,5S) configuration enhances membrane permeability due to optimal logD (~2.5) and reduces P-gp efflux. In contrast, epimerization at C2 increases polarity, lowering BBB penetration. Validate via parallel artificial membrane permeability assays (PAMPA) and molecular dynamics simulations .
Advanced: What computational methods predict conformational flexibility of the tert-butylsulfonylmethyl-cyclohexyl group?
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to analyze rotational barriers .
- Docking Studies : Use AutoDock Vina to assess binding mode rigidity in target enzymes (e.g., proteases) .
- QM/MM Calculations : Evaluate sulfonyl group interactions with catalytic residues (e.g., His57 in serine hydrolases) .
Advanced: How to ensure enantiomeric purity during large-scale synthesis?
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/isopropanol) with UV detection at 254 nm .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., L-tartaric acid) .
Advanced: What strategies mitigate data variability in biological replicate experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
